Nicotelline
Overview
Description
Nicotelline is an alkaloid that has been identified as a constituent of tobacco smoke . It has the molecular formula C15H11N3 .
Synthesis Analysis
The synthesis of this compound has been reported previously . It is commercially available and its isotopomers were characterized by physical and spectral properties .Molecular Structure Analysis
This compound is a terpyridine consisting of three linked pyridine rings . Its molecular formula is C15H11N3 .Chemical Reactions Analysis
The chemical structure of this compound was elucidated in 1956 . This structure was confirmed by laboratory synthesis .Physical And Chemical Properties Analysis
This compound is a crystalline solid with a melting point of 147-148 °C . It is soluble in hot water, chloroform, ethanol, and benzene .Scientific Research Applications
Biomarker and Environmental Tracer for Tobacco Smoke
Nicotelline has been identified as a potential biomarker and environmental tracer for particulate matter (PM) derived from tobacco smoke. Jacob et al. (2013) found that this compound is almost entirely present in the PM of both freshly generated and aged cigarette smoke, making it a suitable tracer for tobacco smoke-derived PM. This discovery is significant as it allows for the identification and measurement of tobacco smoke exposure in various environments (Jacob et al., 2013).
Atmospheric Contamination by Tobacco Smoke
Aquilina et al. (2021) proposed this compound as a better marker for the particulate component in particulate matter (PM) from Second Hand Smoke (SHS), especially in outdoor environments. Their study showed the ubiquitous presence of this compound in outdoor air samples from different countries, highlighting its potential as a tracer for SHS and Third Hand Smoke components in airborne and settled PM (Aquilina et al., 2021).
Inhibition of Human Cytochrome P-450 2A6
Denton et al. (2004) explored the role of this compound as an inhibitor of human cytochrome P-450 2A6 (CYP2A6), which is involved in drug metabolism. They found that this compound and other tobacco alkaloids could influence the metabolism of drugs in smokers, indicating a potential area for pharmacological research (Denton et al., 2004).
Biomarkers for Electronic Nicotine Delivery Systems Use
Jacob et al. (2022) developed methods for identifying biomarkers specific to conventional tobacco products, including this compound. These biomarkers can distinguish between the use of electronic nicotine delivery systems (ENDS) and combustible cigarettes, contributing to research on the health effects of different tobacco products (Jacob et al., 2022).
Mechanism of Action
Target of Action
Nicotelline, a nicotine-related alkaloid, is a weak inhibitor of human cDNA-expressed cytochrome P-450 2A6 (CYP2A6) . CYP2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics . This compound also interacts with nicotinic acetylcholine receptors (nAChRs) in the brain .
Mode of Action
This compound interacts with its primary targets, CYP2A6 and nAChRs, in a specific manner. It acts as a weak inhibitor of CYP2A6 , meaning it can reduce the activity of this enzyme to some extent. As for nAChRs, this compound likely acts as an agonist, similar to nicotine .
Biochemical Pathways
Nicotine is known to affect various biochemical pathways, including calcium signaling, cAMP-mediated signaling, dopamine receptor signaling, and G-protein-coupled receptor signaling .
Pharmacokinetics (ADME Properties)
It’s known that this compound is soluble in hot water, chloroform, ethanol, and benzene , which suggests it may have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Given its interaction with nachrs, it’s likely that this compound influences neuronal excitability and cell signaling mechanisms . More research is needed to fully elucidate the molecular and cellular effects of this compound’s action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been proposed as a biomarker or environmental tracer for tobacco smoke . This suggests that the presence of tobacco smoke in the environment could potentially influence the action of this compound.
Safety and Hazards
properties
IUPAC Name |
2,4-dipyridin-3-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILSPHJMIPYURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197781 | |
Record name | Nicotelline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
494-04-2 | |
Record name | 3,2′:4′,3′′-Terpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=494-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotelline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotelline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICOTELLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AO144V8IZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is nicotelline and why is it considered a good biomarker for combusted tobacco products?
A: this compound is a minor tobacco alkaloid found in tobacco smoke. Unlike nicotine, which is present in both traditional cigarettes and electronic nicotine delivery systems (ENDS), this compound is primarily found in the particulate matter of combusted tobacco products. [, ] This makes it a more specific marker for traditional cigarette smoking. [] Additionally, its short half-life of 2-3 hours allows researchers to assess recent cigarette use. []
Q2: How does the presence of this compound in house dust correlate with smoking habits?
A: Studies have shown a correlation between this compound levels in house dust and smoking habits of residents. Houses of smokers exhibit significantly higher concentrations of this compound in settled house dust compared to homes of non-smokers. [, ] This highlights the persistence of tobacco smoke pollutants in the environment and their potential health risks.
Q3: Can this compound be used to differentiate between exclusive e-cigarette users and dual users (those who both smoke and vape)?
A: Yes, measuring this compound levels in urine can help distinguish between exclusive ENDS users and dual users. As this compound is not found in significant amounts in e-cigarette liquids, its presence in urine indicates recent use of combusted tobacco products. [, ] This is particularly useful in research studying the effects of dual use compared to exclusive cigarette smoking.
Q4: Are there other biomarkers that can be used in conjunction with this compound to assess tobacco exposure?
A: Yes, researchers often utilize a combination of biomarkers for a more comprehensive assessment of tobacco exposure. For instance, nicotine metabolites like total nicotine equivalents (TNE) indicate nicotine exposure from any source, including ENDS and cigarettes. [] Another biomarker, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a metabolite of the tobacco-specific carcinogen NNK, indicates combusted tobacco use within several weeks prior to sample collection due to its longer half-life. [, ]
Q5: What analytical techniques are commonly used to detect and quantify this compound in various matrices?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique employed for the detection and quantification of this compound in various matrices, including urine, house dust, and tobacco smoke. [, , , ] This technique offers high sensitivity and selectivity, enabling accurate measurement even at trace levels.
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